molecular formula C15H20N2O3 B8329562 {1-[(Anilinocarbonyl)amino]cyclohexyl}acetic acid

{1-[(Anilinocarbonyl)amino]cyclohexyl}acetic acid

Cat. No.: B8329562
M. Wt: 276.33 g/mol
InChI Key: WEQOFZFKUMWXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[(Anilinocarbonyl)amino]cyclohexyl}acetic acid is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-[1-(phenylcarbamoylamino)cyclohexyl]acetic acid

InChI

InChI=1S/C15H20N2O3/c18-13(19)11-15(9-5-2-6-10-15)17-14(20)16-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,18,19)(H2,16,17,20)

InChI Key

WEQOFZFKUMWXAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)O)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (1-aminocyclohexyl)acetic acid (0.232 mg, 1.48 mmol) in a mixture of 1,4-dioxane (9 ml) and water (3 ml) was added 30% aqueous sodium hydroxide solution to pH 9. Phenylisocyanate (0.24 ml, 2.22 mmol) was added dropwise at 35° C. and 30% aqueous sodium hydroxide solution was added to adjust the solution to pH9. The reaction mixture was stirred at 40° C. for 1.5 hrs and concentrated under reduced pressure. 5N Hydrochloric acid was added to acidify the solution (pH3) and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried (over anhydrous MgSO4). After concentration under reduced pressure, the precipitated solid was collected by filtration and washed with diisopropy ether to give the title compound (0.228 g) as a colorless powder with contamination.
Quantity
0.232 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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